2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TZI-41127 involves the reaction of 5-methoxy-3-methylindole with 2,6-dimethylphenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of TZI-41127 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
TZI-41127 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of TZI-41127 can yield halogenated derivatives, while oxidation can produce corresponding quinones .
Scientific Research Applications
TZI-41127 has a wide range of applications in scientific research:
Mechanism of Action
TZI-41127 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The molecular targets include the active site of 5-lipoxygenase, and the pathways involved are those related to leukotriene biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another selective 5-lipoxygenase inhibitor used in the treatment of asthma.
E-6080: A compound with similar inhibitory effects on 5-lipoxygenase.
AA-861: Known for its role in inhibiting leukotriene biosynthesis.
Uniqueness of TZI-41127
TZI-41127 is unique due to its high selectivity and potency as a 5-lipoxygenase inhibitor. It has shown greater efficacy in reducing inflammation compared to other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
104007-80-9 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3 |
InChI Key |
OZFHUMGEWVYBRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
104007-80-9 | |
Synonyms |
2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole TZI 41127 TZI-41127 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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